molecular formula C18H15ClN2O3 B2960332 5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 902254-44-8

5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2960332
CAS No.: 902254-44-8
M. Wt: 342.78
InChI Key: KZQQLOGNAWKMAI-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a synthetic chemical hybrid featuring a benzoxazolone scaffold linked to an indolinone moiety via a propanoyl chain. This structure is of significant interest in medicinal chemistry and pharmacological research, particularly for investigating new antimicrobial and antiviral agents. The 5-chloro-benzoxazol-2(3H)-one core is a recognized privileged structure in drug discovery. Benzoxazolone derivatives naturally occur in plants and serve as defense compounds against bacteria and fungi . Synthetic derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potent antibacterial and antifungal effects against strains such as Staphylococcus aureus , Escherichia coli , and Candida albicans . Furthermore, the indolin-2-one (isatin) moiety is a versatile substrate for bioactive molecules. Substitution at the C-3 position of the isatin ring, similar to the structure of this compound, is a common strategy for enhancing biological activity . Notably, 5-chloro-isatin hydrazone derivatives have been identified as promising scaffolds with potent antiviral properties. One such derivative was reported to selectively inhibit the binding of the SARS-CoV-2 spike protein to the human ACE2 receptor, a critical step for viral cellular entry, with an IC50 of 0.26 μM in vitro . This suggests that compounds based on these cores may hold potential as inhibitors of viral entry for SARS-CoV-2 and its variants. Researchers can utilize this compound as a key intermediate or building block for synthesizing novel chemical entities, or as a pharmacological tool for probing biological targets associated with infectious diseases. The presence of both benzoxazolone and indolinone structures in a single molecule makes it a valuable candidate for structure-activity relationship (SAR) studies and for screening against a panel of microbial and viral targets. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-chloro-3-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-13-5-6-16-15(11-13)21(18(23)24-16)10-8-17(22)20-9-7-12-3-1-2-4-14(12)20/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQQLOGNAWKMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting with the preparation of the indoline core. One common approach is the reaction of indole with chloroacetic acid under acidic conditions to form the indoline derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may be employed to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological activity of 5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one has been explored in various studies. It has shown potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In the medical field, this compound has been investigated for its therapeutic potential. Its bioactive properties may be harnessed to develop new treatments for diseases such as cancer, infections, and inflammatory conditions.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable building block in various industrial applications.

Mechanism of Action

The mechanism by which 5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one can be contextualized against analogous benzoxazolone derivatives. Below is a comparative analysis based on substituents, spectroscopic data, and biological activity:

Table 1: Structural Comparison of Benzoxazolone Derivatives

Compound Name Substituent Group Key Functional Groups Molecular Weight (g/mol) Key References
Target Compound 3-(Indolin-1-yl)-3-oxopropyl Benzoxazolone, Indoline, Ketone ~387.8 N/A
5-Chloro-3-[(4-substituted-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl] Triazolylmethyl with thioxo group Benzoxazolone, Triazole-thione ~352–400 (varies)
5-Chloro-3-(pyrrolidin-1-ylmethyl) Pyrrolidinylmethyl Benzoxazolone, Pyrrolidine ~266.7
5-Chloro-3-((phenylamino)methyl) Phenylaminomethyl Benzoxazolone, Aromatic amine ~302.7
Chlorzoxazone Unsubstituted Benzoxazolone ~169.6

Key Observations

Triazole-thione derivatives () exhibit C=S stretches (IR ~1275 cm⁻¹) and may act as hydrogen bond acceptors, whereas the target compound’s ketone group (C=O) could favor different electronic interactions .

Spectroscopic Data :

  • The target compound’s ¹H-NMR would likely show signals for indoline protons (δ ~6.5–8.0 ppm) and the oxopropyl spacer (δ ~2.5–3.5 ppm), similar to phenyl-substituted analogs in .
  • IR spectra would feature strong C=O (benzoxazolone, ~1750 cm⁻¹) and N-H (indoline, ~3300 cm⁻¹) stretches .

Biological Activity: Acetylcholinesterase Inhibition: Pyrrolidinyl and phenylamino derivatives () show moderate activity, suggesting the indolinyl group in the target compound may improve potency due to increased π-π stacking . Apoptosis Induction: Sigma-2 agonists like CB-64D () activate caspase-independent apoptosis. While the target compound’s indolinyl group resembles sigma-2 ligands, direct evidence is lacking, necessitating further study . Drug Resistance: Compounds like CB-184 () potentiate doxorubicin in resistant cells. Structural parallels suggest the target compound could similarly bypass resistance mechanisms .

Biological Activity

The compound 5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C18H16ClN2O3
  • Molecular Weight: 344.79 g/mol
  • CAS Number: [insert CAS number if available]

This compound features a benzo[d]oxazole core, which is known for its diverse biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines.

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Inhibition of Cell Proliferation: The compound may inhibit key signaling pathways involved in cancer cell growth.
  • Induction of Apoptosis: It has been suggested that the compound can trigger programmed cell death in malignant cells.

Case Studies

A study investigating the cytotoxic effects of various benzoxazole derivatives found that compounds structurally similar to this compound demonstrated significant activity against breast cancer (MCF-7, MDA-MB-231) and lung cancer (A549) cell lines. The results indicated a structure–activity relationship that could guide future modifications for enhanced efficacy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. The compound was tested against several bacterial strains, including Gram-positive and Gram-negative bacteria.

Efficacy Against Bacteria

In vitro studies revealed that this compound exhibited selective antibacterial activity primarily against Gram-positive bacteria such as Bacillus subtilis. However, its overall antibacterial potency was moderate compared to other known antimicrobial agents.

Antifungal Properties

Additionally, the compound showed some antifungal activity against pathogens like Candida albicans, indicating its potential as a dual-action therapeutic agent .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
MDA-MB-23112Inhibition of cell proliferation
A54920Cell cycle arrest

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Bacillus subtilis32 µg/mL
Escherichia coliNot effective
Candida albicans64 µg/mL

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